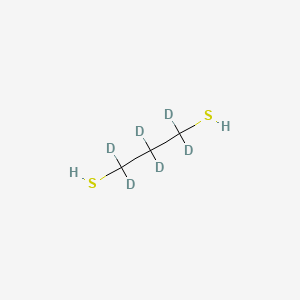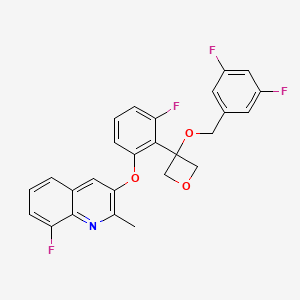
Antituberculosis agent-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antituberculosis agent-7 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents designed to combat drug-resistant strains of the bacteria. Tuberculosis remains a significant global health challenge, particularly in regions with high rates of multidrug-resistant and extensively drug-resistant tuberculosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antituberculosis agent-7 typically involves multiple steps, starting from readily available starting materials. The process often includes protection and deprotection steps to ensure the stability of intermediate compounds. For example, the synthesis might start with a protected glycidol derivative, which undergoes a series of reactions including bromination, cyclization, and deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help in achieving efficient production. The process must also comply with regulatory standards to ensure the safety and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antituberculosis agent-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Antituberculosis agent-7 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antituberculosis activity and to develop new synthetic methods.
Biology: Researchers use it to investigate the biological pathways involved in tuberculosis infection and to identify potential targets for new drugs.
Medicine: It is a critical component of treatment regimens for drug-resistant tuberculosis, helping to reduce the burden of this disease.
Industry: The compound is used in the development of diagnostic tools and in the production of other antituberculosis agents
Wirkmechanismus
Antituberculosis agent-7 exerts its effects by targeting specific molecular pathways in Mycobacterium tuberculosis. It inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall. This disruption leads to cell lysis and death of the bacteria. The compound also interferes with the bacterial DNA replication process, further inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Isoniazid: A first-line antituberculosis drug that also targets mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the bacterial cell wall by targeting arabinosyltransferases.
Uniqueness: Antituberculosis agent-7 is unique in its dual mechanism of action, targeting both cell wall synthesis and DNA replication. This dual action makes it particularly effective against drug-resistant strains of Mycobacterium tuberculosis, offering a significant advantage over other antituberculosis agents .
Eigenschaften
Molekularformel |
C26H19F4NO3 |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
3-[2-[3-[(3,5-difluorophenyl)methoxy]oxetan-3-yl]-3-fluorophenoxy]-8-fluoro-2-methylquinoline |
InChI |
InChI=1S/C26H19F4NO3/c1-15-23(10-17-4-2-6-21(30)25(17)31-15)34-22-7-3-5-20(29)24(22)26(13-32-14-26)33-12-16-8-18(27)11-19(28)9-16/h2-11H,12-14H2,1H3 |
InChI-Schlüssel |
YLGFHYCMWZAAJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC(=CC(=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


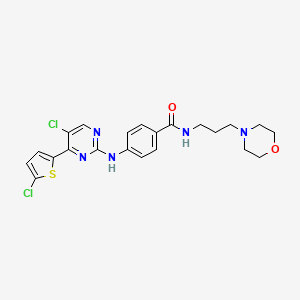

![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
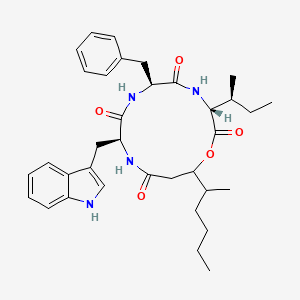
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
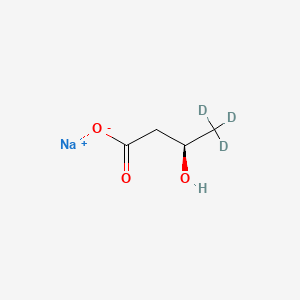
![[5'-13C]uridine](/img/structure/B12394831.png)

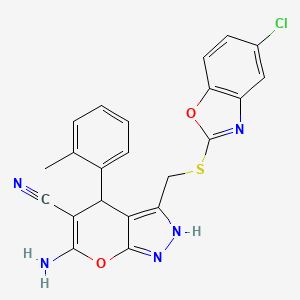
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)


